molecular formula C19H28N6O6 B2485855 ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851940-56-2

ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No. B2485855
M. Wt: 436.469
InChI Key: LPABNYGWYOFQRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from basic precursors to the final complex structure. A closely related synthesis process involves the creation of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, which is characterized by spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS, along with single-crystal X-ray diffraction analysis (Kulkarni et al., 2016). These methods ensure the accurate determination of the compound's structure and the efficiency of the synthesis process.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed using X-ray diffraction, revealing detailed insights into the molecular conformation and crystal packing. For instance, the analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate shows a linear shape with extended conformation and a two-dimensional zig-zag architecture in its crystal structure (Kulkarni et al., 2016). These findings are critical for understanding the compound's interaction potential and stability.

Chemical Reactions and Properties

The chemical behavior of ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate and its derivatives in reactions provides insights into their reactivity and potential chemical applications. For instance, the reaction mechanisms involving piperazine derivatives indicate the formation of complex structures through processes like aza-Wittig reaction/heterocyclisation, showcasing the compound's versatility in synthetic chemistry (Fang, Fang, & Cheng, 2012).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of any chemical compound. The crystal and molecular structure analysis of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reveals significant details about the stability and solubility characteristics that can be inferred for the compound (Mamat, Flemming, & Köckerling, 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under various conditions, is vital for predicting how the compound might be utilized in chemical syntheses or other applications. The detailed analysis of reactions with secondary amines leading to the formation of N,N′-disubstituted piperazine derivatives provides insight into the compound's chemical versatility and reactivity patterns (Vasileva et al., 2018).

Scientific Research Applications

Synthesis and Biological Applications

  • Antiasthmatic Agents : A study describes the development of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, noting their significant activity as antiasthmatic agents due to their vasodilatory properties (Bhatia et al., 2016).

  • Antibacterial and Antifungal Activities : Research on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate revealed moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

  • Synthesis of Piperazine Derivatives : Another study focused on the synthesis of 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines, providing insights into their chemical structure and potential applications (Fang et al., 2012).

  • Polyamide Synthesis : Research into the synthesis of polyamides containing theophylline and thymine explored the use of derivatives of this compound in polymer science, highlighting their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).

  • Antiviral Activity : A study investigating the antiviral activity of various derivatives, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, found that some compounds exhibited micromolar activities against specific viruses (Ivashchenko et al., 2014).

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives were synthesized for potential use as anti-inflammatory and analgesic agents, with some showing significant activity in this area (Abu‐Hashem et al., 2020).

Safety And Hazards



  • No specific safety information is available for this compound.




  • Future Directions



    • Investigate its potential applications in drug development or other fields.




    Please note that the information provided here is based on available literature, and further research may be needed to explore its full properties and applications. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    ethyl 4-[[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H28N6O6/c1-5-30-14(26)12-25-13(11-23-7-9-24(10-8-23)19(29)31-6-2)20-16-15(25)17(27)22(4)18(28)21(16)3/h5-12H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LPABNYGWYOFQRL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H28N6O6
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    436.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

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